The compound [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is a synthetic organic molecule notable for its complex structure and applications in pharmaceutical chemistry. It is classified as an intermediate in the synthesis of Bisoprolol, a medication used primarily for treating cardiovascular conditions such as hypertension and angina pectoris. The presence of deuterium in its structure distinguishes this variant, making it useful for research involving isotope labeling.
This compound is commercially available from various suppliers, including Dove Research & Analytics Laboratory and Santa Cruz Biotechnology. It is produced under controlled conditions, often requiring specific documentation due to its classification as a stable isotope-labeled compound.
The synthesis of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 typically involves multi-step organic reactions that incorporate various functional groups into the final product. The presence of the oxirane (epoxide) ring is crucial, as it allows for further chemical transformations.
The molecular structure of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 features:
[2H]C([2H])(Oc1ccc(COCCOC(C)C)cc1)C2([2H])OC2([2H])[2H]
The compound can undergo various nucleophilic substitution reactions due to the electrophilic nature of the oxirane ring. This reactivity allows it to participate in further synthetic pathways leading to more complex molecules.
While specific biological mechanisms remain under investigation, preliminary studies suggest that [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 may interact with biological systems through its reactive oxirane functionality.
Research indicates potential pharmacological properties, although detailed mechanisms are not fully elucidated. The compound's classification as harmful if swallowed and an irritant suggests caution in handling due to possible interactions with biological tissues.
The primary application of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 lies in its role as an intermediate in the synthesis of Bisoprolol. Its isotope-labeled version is particularly valuable in:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: